molecular formula C15H13BrO3S B6339404 2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester CAS No. 365543-18-6

2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester

Cat. No.: B6339404
CAS No.: 365543-18-6
M. Wt: 353.2 g/mol
InChI Key: KWRJURMYJYMOGC-VOTSOKGWSA-N
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Description

Chemical Structure:
The compound 2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester features a benzoic acid methyl ester backbone with a methoxy group at position 6 and a vinyl-linked 5-bromo-thiophene substituent at position 2 (Fig. 1). Its molecular formula is C₁₅H₁₃BrO₃S (molecular weight: ~353.23 g/mol), as inferred from analogs like 2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester ().

Synthesis:
While direct synthesis data for this compound is absent in the provided evidence, analogous pathways suggest:

  • Step 1: Coupling of 5-bromo-thiophene-2-carbaldehyde with a 6-methoxy-benzoic acid methyl ester derivative via Wittig or Heck reactions (common in vinyl-linked heterocycles).
  • Step 2: Purification via column chromatography (e.g., silica gel) and characterization using NMR, IR, and MS, as seen in related ester syntheses ().

Applications:
This compound is likely an intermediate in pharmaceutical or materials science research. Brominated thiophenes are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization ().

Properties

IUPAC Name

methyl 2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-6-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3S/c1-18-12-5-3-4-10(14(12)15(17)19-2)6-7-11-8-9-13(16)20-11/h3-9H,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRJURMYJYMOGC-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)C=CC2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1C(=O)OC)/C=C/C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Enzyme Inhibition

2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester may exhibit enzyme inhibitory activities similar to other para-aminobenzoic acid (PABA) analogs. These compounds have shown inhibitory effects on various enzymes, including:

  • Acetylcholinesterase (AChE)
  • Butyrylcholinesterase (BChE)
  • Monoamine oxidase (MAO)

The presence of the thiophene ring and the bromine substituent may contribute to its potential enzyme inhibitory properties .

Anti-inflammatory Activity

The compound's structural similarity to other benzoic acid derivatives suggests it may possess anti-inflammatory properties. Some PABA analogs have demonstrated anti-inflammatory activities in various studies .

Antioxidant Properties

Given the presence of the methoxy group and the conjugated system, the compound may exhibit antioxidant properties, which could contribute to its potential therapeutic effects .

Hypothetical Data Table

Based on the activities of similar compounds, we can propose a hypothetical data table for the biological activities of this compound:

Enzyme/ActivityIC50 (μM)Ki (μM)
AChE10.5 ± 1.28.3 ± 0.7
BChE15.2 ± 2.112.1 ± 1.5
MAO-A25.7 ± 3.420.3 ± 2.8
MAO-B18.9 ± 2.615.6 ± 2.1

Note: These values are hypothetical and would need to be experimentally determined.

Structure-Activity Relationship (SAR)

The biological activity of this compound may be influenced by its structural features:

  • The bromine substituent on the thiophene ring could enhance its binding affinity to certain enzymes or receptors.
  • The methoxy group may contribute to its antioxidant properties and influence its lipophilicity .
  • The vinyl linker between the thiophene and benzoic acid moieties may provide conformational flexibility, potentially affecting its interaction with biological targets.

Future Research Directions

To fully elucidate the biological activity of this compound, the following studies should be conducted:

  • In vitro enzyme inhibition assays against AChE, BChE, and MAO.
  • Evaluation of anti-inflammatory properties using cell-based assays and animal models.
  • Assessment of antioxidant capacity through DPPH and ABTS assays.
  • Molecular docking studies to predict its binding affinity to potential targets.
  • Cytotoxicity studies to determine its safety profile.

Comparison with Similar Compounds

Research Implications

  • Drug Design : Brominated thiophene derivatives are promising for kinase inhibitors or antimicrobial agents, leveraging halogen bonding ().
  • Materials Science : Vinyl-linked aromatic systems (e.g., benzodioxole analogs) could serve as organic semiconductors ().

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